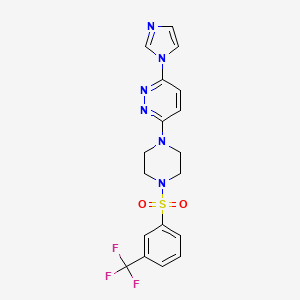

3-(1H-imidazol-1-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(1H-imidazol-1-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is attached to a pyridazine ring, which is further connected to a piperazine ring. The molecule also contains a trifluoromethyl group and a phenylsulfonyl group.

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom . The pyridazine ring is a six-membered ring with two nitrogen atoms, and the piperazine ring is a six-membered ring with two nitrogen atoms. The trifluoromethyl group contains a carbon atom bonded to three fluorine atoms, and the phenylsulfonyl group contains a six-membered carbon ring attached to a sulfonyl group.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Imidazole rings can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions . The presence of other functional groups like the trifluoromethyl group and the phenylsulfonyl group could also influence the reactivity of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The presence of other functional groups like the trifluoromethyl group and the phenylsulfonyl group could also influence the properties of the molecule.Wissenschaftliche Forschungsanwendungen

- Targeted Kinase Inhibition : The imidazole core in this compound suggests potential as a kinase inhibitor. Researchers could explore its activity against specific kinases implicated in diseases like cancer, inflammation, or neurodegenerative disorders .

- Anticancer Agents : Investigate its cytotoxic effects against various cancer cell lines. The trifluoromethyl group and piperazine moiety may contribute to selective anticancer activity .

- Organic Semiconductors : The conjugated pyridazine ring system could be useful in designing organic semiconductors for electronic devices. Researchers might explore its charge transport properties and stability .

- Photovoltaics : Investigate its potential as a light-absorbing material in solar cells. The electron-withdrawing trifluoromethyl group may enhance photovoltaic efficiency .

- Transition Metal Complexes : Explore its coordination chemistry with transition metals. The imidazole nitrogen could serve as a ligand, enabling catalytic reactions .

- Cross-Coupling Reactions : Investigate its utility in Suzuki-Miyaura or Buchwald-Hartwig couplings. The piperazine moiety may enhance reactivity and selectivity .

- Metabolic Stability : Assess its metabolic stability in liver microsomes or hepatocytes. The sulfonyl group may influence metabolic pathways .

- Permeability and Blood-Brain Barrier Penetration : Predict its permeability and potential for central nervous system drug delivery. The imidazole scaffold could impact BBB transport .

- Pesticide Development : Investigate its efficacy as an insecticide or fungicide. The trifluoromethyl-substituted phenyl group might enhance bioactivity .

- Fluorescent Derivatives : Explore its potential as a fluorescent probe for cellular imaging. Researchers could modify the imidazole or piperazine for specific targeting .

Medicinal Chemistry and Drug Development

Materials Science and Optoelectronics

Catalysis and Synthetic Chemistry

Pharmacokinetics and ADME (Absorption, Distribution, Metabolism, Excretion)

Agrochemicals and Pest Control

Bioimaging and Molecular Probes

Zukünftige Richtungen

The future directions for research on this compound could include further investigation into its synthesis, reactivity, and potential applications. Given the wide range of biological activities exhibited by imidazole-containing compounds , this compound could potentially be explored for its potential uses in various fields, including medicine and pharmacology.

Eigenschaften

IUPAC Name |

3-imidazol-1-yl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N6O2S/c19-18(20,21)14-2-1-3-15(12-14)30(28,29)27-10-8-25(9-11-27)16-4-5-17(24-23-16)26-7-6-22-13-26/h1-7,12-13H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPTUJIEOAEJMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2663551.png)

![N-[cyano(2,4-difluorophenyl)methyl]-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2663553.png)

![3-[(4-ethylphenyl)sulfonyl]-5-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2663555.png)

![3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2663558.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B2663562.png)

![[1-(difluoromethyl)-1H-indol-3-yl]methanamine](/img/structure/B2663566.png)

![N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2663569.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2663573.png)